molecular formula C21H20N2O3S B8555099 N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide

N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide

Cat. No.: B8555099
M. Wt: 380.5 g/mol
InChI Key: ZCADBWAQZMWEHW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazole ring and a sulfonamide group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method allows for the construction of the naphthoxazole skeleton with high functional group tolerance . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted naphthoxazole compounds .

Scientific Research Applications

N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as naphthoxazole-doped polymers, which have applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

    Naphthoxazole: A closely related compound with similar structural features but lacking the sulfonamide group.

    Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfadiazine, which also contain the sulfonamide group but differ in their overall structure and biological activity.

Uniqueness: N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide stands out due to its unique combination of a naphthoxazole skeleton and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds .

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N,N-diethyl-2-phenylbenzo[e][1,3]benzoxazole-5-sulfonamide

InChI

InChI=1S/C21H20N2O3S/c1-3-23(4-2)27(24,25)19-14-18-20(17-13-9-8-12-16(17)19)22-21(26-18)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3

InChI Key

ZCADBWAQZMWEHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.43 g pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate and 10 ml thionyl chloride was refluxed for 3.5 hours. Toluene (20 ml) was added and the excess thionyl chloride was distilled off with toluene under reduced pressure. The solid residue was dissolved in 50 ml methylene chloride and 10 ml diethylamine was added portionwise while stirring. After 30 min, the reaction mixture was poured into 100 ml ice-water and extracted with 100 ml dichloromethane. The organic phase was separated, washed with water, and dried over sodium sulfate. Evaporation of the solvent gave 2.52 g N,N-diethyl-2-phenylnaphth[1,2-d]oxazole-5-sulfonamide of high purity by NMR. Recrystallization from 95% ethanol gave an analytical sample, m.p. 157° C.
Name
pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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